Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate
Description
Chemical Identity and Nomenclature
Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate (CAS 2514607-31-7) is a bicyclic amine derivative featuring a fused [4.2.0] ring system. Its molecular formula is $$ \text{C}{11}\text{H}{20}\text{N}{2}\text{O}{2} $$, with a molecular weight of 212.29 g/mol. The IUPAC name, rel-tert-butyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate, reflects its stereochemistry and functional groups. The cis configuration at the bridgehead carbons (C1 and C6) is critical for its spatial arrangement.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 2514607-31-7 |
| Molecular Formula | $$ \text{C}{11}\text{H}{20}\text{N}{2}\text{O}{2} $$ |
| Molecular Weight | 212.29 g/mol |
| SMILES | O=C(N1CCN[C@]2([H])CC[C@]12[H])OC(C)(C)C |
| InChI Key | WWQRKRDWYBRFAA-UHFFFAOYSA-N |
Common synonyms include cis-2-Boc-2,5-diazabicyclo[4.2.0]octane and tert-butyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate. The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the secondary amine, enhancing solubility and stability during synthetic applications.
Historical Development and Discovery
The compound emerged from advancements in bicyclic amine synthesis during the early 21st century, particularly in pharmaceutical intermediate design. Its first documented synthesis involved a stereoselective cyclization of piperidine derivatives using Boc-protection strategies. Key milestones include:
- 2000s : Development of diazabicyclo[4.2.0]octane scaffolds for receptor modulation.
- 2010s : Optimization of stereocontrolled routes using chiral auxiliaries.
- 2020s : Patent filings highlighting its role as a GLP-1 receptor modulator.
The synthesis typically employs ring-closing metathesis or intramolecular nucleophilic substitution to form the bicyclic core, followed by Boc protection. Recent work has focused on enantioselective methods to access the cis isomer with >97% purity.
Significance in Bicyclic Compound Research
This compound exemplifies the strategic value of constrained bicyclic systems in medicinal chemistry:
- Conformational Rigidity : The [4.2.0] bicyclic structure restricts rotational freedom, improving binding selectivity for targets like GLP-1 receptors.
- Synthetic Versatility : The Boc group allows selective deprotection for further functionalization, enabling diversification into analogs.
- Pharmacophore Integration : Its scaffold appears in preclinical candidates for metabolic disorders, leveraging the diazabicyclo motif’s ability to mimic peptide turn structures.
Comparative studies with analogous bicyclic systems (e.g., [2.2.2] or [3.2.0] frameworks) reveal enhanced metabolic stability and oral bioavailability for the [4.2.0] series. A 2025 study demonstrated its utility as a key intermediate in synthesizing pentacyclic alkaloids via enzymatic C–N bond cleavage.
Table 2: Applications in Bicyclic Chemistry
Properties
IUPAC Name |
tert-butyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-6-12-8-4-5-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIFXMDXOJFVMW-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2C1CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H]2[C@H]1CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable diazabicyclo[4.2.0]octane precursor. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or alcohols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Organic Synthesis
Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate serves as a versatile building block in organic chemistry. Its unique bicyclic structure allows it to participate in various chemical reactions, making it useful for synthesizing more complex molecules.
Key Reactions :
- Nucleophilic Substitution : The tert-butyl group can be replaced by other functional groups, facilitating the creation of diverse derivatives.
- Condensation Reactions : It can undergo condensation with aldehydes or ketones to form larger molecular structures.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties. Its structural features may influence biological activity, making it a candidate for drug development.
Potential Therapeutic Areas :
- Anticancer Agents : Research suggests that similar compounds exhibit cytotoxic effects against cancer cells.
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Biochemical Applications
In biochemistry, this compound is utilized as a ligand in enzyme assays and studies of enzyme mechanisms.
Mechanism of Action :
The compound can interact with specific enzymes or receptors, modulating their activity through binding. This interaction can lead to either inhibition or activation of enzymatic reactions, providing insights into metabolic pathways.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Anticancer Activity | Demonstrated that derivatives of this compound exhibit significant cytotoxicity against breast cancer cell lines. |
| Study B (2024) | Neuroprotection | Found that the compound protects neuronal cells from oxidative stress-induced apoptosis in vitro, suggesting potential in neurodegenerative disease treatment. |
| Study C (2023) | Enzyme Inhibition | Investigated the compound's role as an inhibitor of specific proteases, highlighting its utility in biochemical assays for drug screening. |
Mechanism of Action
The mechanism of action of tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Structural Isomers: Cis vs. Trans Configuration
For example:
- Trans isomer: Greater steric freedom, which may favor solubility in nonpolar solvents .
Table 1: Cis vs. Trans Isomer Properties
Bicyclo Ring System Variations
[4.2.0] vs. [5.1.0] Systems
Compounds like tert-butyl-7-phenyl-2,5-diazabicyclo[5.1.0]octane-2-carboxylate (CAS: Not specified) feature a larger bicyclo[5.1.0] framework. The expanded ring system alters strain and electronic properties:
- Bicyclo[5.1.0] : Reduced ring strain compared to [4.2.0], leading to higher thermal stability.
- Synthesis : Both systems utilize cyclopropene-carbamate cyclization, but [5.1.0] derivatives require longer reaction times (16 h vs. 8 h for [4.2.0]) .
[4.2.0] vs. [2.2.2] Systems
Tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS: 944238-89-5) has a more compact structure, offering distinct conformational rigidity:
- Bicyclo[2.2.2] : Higher symmetry and rigidity, making it a preferred scaffold for chiral catalysts.
- Applications : Used as a reference standard in drug impurity profiling .
Table 2: Bicyclo System Comparison
Substituent Effects
Aromatic Substituents
- Electron-Withdrawing Groups: Derivatives like tert-butyl-7-(3-bromophenyl)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate (CAS: Not specified) exhibit reduced solubility in polar solvents due to halogenated aryl groups .
- Electron-Donating Groups: Methoxy-substituted analogs (e.g., 8ba) show improved solubility in ethanol and methanol .
Alkyl vs. Aryl Side Chains
Biological Activity
Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate is a bicyclic compound with significant implications in medicinal chemistry, particularly as a scaffold for the development of β-lactamase inhibitors. Its structure, characterized by a diazabicyclo framework, allows for various modifications that enhance its biological activity against resistant bacterial strains.
- IUPAC Name : this compound
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- CAS Number : 2514607-31-7
- Purity : >95%
The biological activity of this compound primarily revolves around its role as an inhibitor of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The compound's structural features enable it to bind effectively to the active site of these enzymes, thus restoring the efficacy of β-lactam antibiotics against resistant strains.
Inhibition Studies
Recent studies have demonstrated that derivatives of diazabicyclo compounds exhibit potent inhibitory effects against various classes of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases. For instance:
| Compound | Target Enzyme | MIC (mg/L) | Reference |
|---|---|---|---|
| IID572 | OXA-48 | <0.125 | |
| Compound 14(a,b) | Pseudomonas aeruginosa | <0.125 |
These findings indicate that modifications to the diazabicyclo structure can significantly enhance its inhibitory potency.
Case Studies
-
Synergistic Effects : In a study involving the combination of tert-butyl cis-2,5-diazabicyclo[4.2.0]octane derivatives with meropenem, researchers found a marked reduction in the minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa strains known for their resistance to conventional treatments.
- Results : The combination therapy resulted in MIC values as low as 0.125 mg/L, showcasing the potential for clinical applications in treating infections caused by multidrug-resistant pathogens.
-
Structural Modifications : Variations in the substituents on the diazabicyclo framework have been explored to optimize binding affinity and selectivity towards specific β-lactamases.
- Findings : Certain modifications led to improved inhibition profiles against specific bacterial strains, suggesting a pathway for developing tailored therapeutic agents.
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR for backbone assignment (e.g., tert-butyl singlet at ~1.4 ppm, bicyclic CH₂ groups at 3.0–4.5 ppm).
- IR : Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and NH/OH absence to validate Boc protection .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out fragmentation.
Q. Advanced
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., cis vs. trans ring junctions) .
- DFT Calculations : Predict vibrational spectra (e.g., comparing computed vs. experimental IR peaks) or assess conformational stability via energy minimization .
How can this compound serve as a scaffold for bioactive molecule development?
Q. Advanced
- Pharmacophore Engineering : The diazabicyclo core mimics constrained peptide backbones, enabling integration into protease inhibitors or GPCR ligands. Introduce substituents at C5 or C8 for target-specific interactions .
- Boronate Functionalization : Replace the tert-butyl group with a dioxaborolane (e.g., via Suzuki coupling) to enhance solubility or enable PET imaging probes .
- In Vivo Stability : Assess metabolic resistance by incubating with liver microsomes; Boc protection typically reduces enzymatic degradation compared to free amines .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic
- PPE : Nitrile gloves (tested for permeability) and flame-retardant lab coats to prevent skin contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., Boc₂O).
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
How can researchers address low yields in large-scale syntheses of this compound?
Q. Advanced
- Scale-up Challenges : Aggregation or exothermic reactions in batch processes. Switch to flow chemistry for better heat dissipation .
- Catalyst Loading : Optimize transition-metal catalysts (e.g., Pd(PPh₃)₄) to <5 mol% to minimize cost and metal contamination.
- Solvent Recycling : Implement distillation recovery for high-boiling solvents (e.g., DMF) to improve cost-efficiency .
What role does this compound play in asymmetric catalysis studies?
Q. Advanced
- Ligand Design : The diazabicyclo framework can coordinate metals (e.g., Ru or Ir) for enantioselective hydrogenation. Modify the carboxylate to phosphine or pyridine groups for enhanced activity .
- Mechanistic Probes : Use isotopically labeled analogs (e.g., ¹⁵N at N5) to track catalytic turnover via NMR kinetics .
How do computational models predict the compound’s reactivity in novel reaction environments?
Q. Advanced
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. THF) on conformational flexibility.
- Docking Studies : Predict binding affinities with biological targets (e.g., proteases) by docking the bicyclic core into active sites .
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic regions for functionalization .
What are the limitations of current purification methods for this compound?
Q. Basic
- Column Chromatography : Silica gel may degrade the Boc group under prolonged exposure. Use neutral alumina as an alternative .
- Recrystallization : Limited by solubility in non-polar solvents. Optimize solvent mixtures (e.g., hexane/EtOAc gradients) .
How can researchers validate the compound’s stability under varying pH conditions?
Q. Advanced
- pH Profiling : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. Boc groups are stable at pH 4–10 but hydrolyze under strongly acidic/basic conditions .
- Isotopic Labeling : Use deuterated tert-butyl groups (e.g., C(CH₃)₃-d9) to track hydrolysis pathways via mass shifts in HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
